5-Hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine

Description

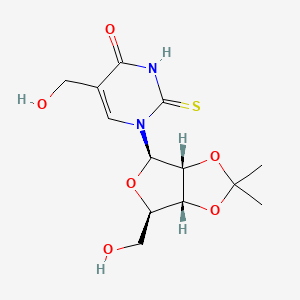

This compound features a pyrimidin-4(1H)-one core modified with a thioxo (C=S) group at position 2 and a hydroxymethyl (-CH₂OH) substituent at position 3. The sugar-like tetrahydrofuro[3,4-d][1,3]dioxol moiety, with stereochemistry (3aR,4R,6R,6aR), is linked to the pyrimidinone via a glycosidic bond at position 1. The 2,2-dimethyl group on the dioxolane ring enhances steric protection, likely improving metabolic stability .

Propriétés

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O6S/c1-13(2)20-8-7(5-17)19-11(9(8)21-13)15-3-6(4-16)10(18)14-12(15)22/h3,7-9,11,16-17H,4-5H2,1-2H3,(H,14,18,22)/t7-,8-,9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETDENPMPLSMTA-TURQNECASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CO)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=S)CO)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves several steps. The synthetic route typically starts with the preparation of the tetrahydrofuro[3,4-d][1,3]dioxol ring system, followed by the introduction of the hydroxymethyl and thioxo groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxymethyl and thioxo groups play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Pyrimidinone Core Modifications

The thioxo group at position 2 distinguishes this compound from oxo (C=O)-containing analogs. For example:

- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () has a 2-oxo group and a methoxymethyl-furan substituent. The thioxo group in the target compound may enhance hydrogen bonding with biological targets due to sulfur’s polarizability .

- 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one () features a sulfanyl (-SH) group instead of thioxo (C=S), which reduces tautomeric stability compared to the target compound .

Table 1: Pyrimidinone Core Comparison

Sugar Moiety and Protecting Groups

The tetrahydrofurodioxol group in the target compound contrasts with other nucleoside-like structures:

- Compound 16 () contains a perfluorinated chain and triazole-modified sugar, which increases hydrophobicity but may limit solubility compared to the target compound’s hydroxymethyl groups .

- Compound 9 () uses a tert-butyldimethylsilyl (TBS) protecting group, whereas the target compound’s 2,2-dimethyl dioxolane offers milder deprotection conditions .

Table 2: Sugar Moiety Comparison

Electronic and Steric Effects

- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile () includes electron-withdrawing nitro and cyano groups, which increase electrophilicity at the pyrimidinone core.

- 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one () lacks sulfur but shares a dihydropyrimidinone scaffold. Its ethoxycarbonyl group introduces steric bulk, whereas the target compound’s thioxo group enables unique tautomerization patterns .

Research Findings and Bioactivity Insights

- Bioactivity Clustering : Compounds with thioxo groups cluster separately from oxo analogs in bioactivity profiles, suggesting distinct modes of action (e.g., kinase inhibition vs. DNA intercalation) .

- Docking Affinity: Computational studies () indicate that even minor structural changes (e.g., hydroxymethyl vs. methyl) alter binding affinities by up to 2 kcal/mol due to interactions with specific enzyme residues .

- Solubility and Stability : The target compound’s hydroxymethyl groups improve aqueous solubility compared to fluorinated analogs (), while the 2,2-dimethyl dioxolane enhances metabolic stability relative to TBS-protected derivatives () .

Activité Biologique

The compound 5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic molecule with potential biological activities. Its unique structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Structural Characteristics

The compound features:

- A dihydropyrimidinone core which is known for its biological activity.

- Hydroxymethyl groups that may enhance solubility and interaction with biological targets.

- A thioxo group that could contribute to its reactivity and binding affinity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidinones exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that compounds with similar scaffolds significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (human breast carcinoma). The IC50 values for these compounds were reported in the low micromolar range (e.g., 0.6 µM) indicating potent activity against tumor cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : Treatments with related compounds have shown to induce cell cycle arrest at higher concentrations (e.g., 10 µM), suggesting a cytostatic rather than cytotoxic effect .

- Apoptosis Induction : Although initial studies did not show significant effects on apoptosis in treated populations, the potential for inducing programmed cell death remains a focus for further investigation.

Binding Affinity and Target Interaction

The compound's binding affinity to specific biological targets is critical for understanding its therapeutic potential:

- Thymidine Phosphorylase Inhibition : It has been noted that certain derivatives exhibit inhibition of human thymidine phosphorylase with Ki values around 236 nM . This enzyme plays a role in nucleotide metabolism and cancer progression.

Case Study: MDA-MB-231 Cell Line

A study evaluated the effects of related compounds on the MDA-MB-231 cell line:

- Growth Inhibition : The tested compound led to a significant reduction in cell viability at concentrations above 3 µM.

- Mechanistic Insights : Flow cytometry analyses indicated that the compound might affect cell cycle dynamics without significantly altering adhesion properties .

Data Summary Table

Q & A

Q. What are the established synthetic routes for this pyrimidinone derivative, and what key reagents/conditions are required?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Protection of hydroxyl groups in the tetrahydrofurodioxolane moiety using 2,2-dimethyl-1,3-dioxolane precursors under acidic conditions to ensure stereochemical integrity .

- Step 2 : Coupling of the thioxo-pyrimidinone core via nucleophilic substitution or Mitsunobu reactions, employing reagents like DABCO in dioxane/water mixtures to stabilize reactive intermediates .

- Step 3 : Deprotection using trifluoroacetic acid (TFA) or triethylsilane to yield the hydroxymethyl group .

Example yields range from 60–75%, with purity verified via HPLC .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming stereochemistry (e.g., coupling constants for axial/equatorial protons in the tetrahydrofurodioxolane ring) .

- X-ray Crystallography : Resolves absolute configuration (3aR,4R,6R,6aR) and hydrogen-bonding interactions in the thioxo-pyrimidinone core .

- FT-IR : Identifies thione (C=S) stretching vibrations at ~1250 cm, distinguishing it from oxidized sulfhydryl forms .

Q. What are the known reactivity patterns of the thioxo group in this compound?

- Methodological Answer : The thioxo group undergoes:

- Nucleophilic substitution : Reacts with alkyl halides to form thioether derivatives, useful for prodrug design .

- Oxidation : Converts to sulfonic acid derivatives under strong oxidizing agents (e.g., HO/acetic acid), monitored via TLC .

- Tautomerism : Exists in equilibrium with the thiol form, confirmed by pH-dependent UV-Vis spectroscopy .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to achieve high enantiomeric purity (>98% ee)?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts during ring-closing steps to control tetrahydrofurodioxolane stereochemistry .

- Dynamic Kinetic Resolution : Employ enzymes like lipases in biphasic systems to resolve diastereomers .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients ensures ee >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.